Home > Products > Screening Compounds P146634 > 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one - 139297-83-9

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

Catalog Number: EVT-6363255
CAS Number: 139297-83-9
Molecular Formula: C10H8ClF3O
Molecular Weight: 236.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-(4S)-1-Chloro-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-one

  • Compound Description: This compound is a chiral molecule with a defined stereochemistry at the carbon atom bearing the chlorine substituent. Its crystal structure has been determined at low temperatures [].
  • Relevance: This compound shares the same base structure as 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, a propan-2-one with a chlorine atom at the first carbon. The key difference is the presence of a 2,2-dimethyl-1,3-dioxolane group in place of the 3-(trifluoromethyl)phenyl group in the target compound. This difference highlights the versatility of the propanone scaffold for structural modifications [].

1-Chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one

  • Compound Description: This compound serves as a precursor for the synthesis of both enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol, achieved through microbial reduction with high enantioselectivity [].

1-(4-Chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 1b)

  • Compound Description: This compound is a potent phytoene desaturase (PDS) inhibitor, demonstrating significant herbicidal activity against various weeds. Its discovery resulted from structure-based virtual screening and optimization efforts targeting the PDS protein []. Notably, it exhibits a broader spectrum of activity than the commercial PDS inhibitor diflufenican [].
  • Relevance: While structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, compound 1b shares the crucial 3-(trifluoromethyl)phenyl moiety. The presence of this specific group in a potent PDS inhibitor with herbicidal activity suggests its potential importance in other bioactive molecules. This finding highlights the relevance of exploring compounds containing the 3-(trifluoromethyl)phenyl group for developing novel agrochemicals or pharmaceuticals [].

(2E)-1-(2,4-Dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)propan-2-ene-1-one (Compound P21)

  • Compound Description: This chalcone derivative, synthesized via a modified Claisen-Schmidt condensation, exhibits promising in vivo antimalarial activity against the P. berghei parasite in mice []. Its efficacy is comparable to chloroquine, a well-known antimalarial drug [].
  • Relevance: Compound P21 and 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one share the 3-(trifluoromethyl)phenyl substructure, suggesting its potential role in antimalarial activity. This observation emphasizes the significance of the 3-(trifluoromethyl)phenyl moiety in medicinal chemistry and its potential for the development of new antimalarial agents [].
  • Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis drug candidate [].
  • Relevance: While lacking the propanone core, this compound shares the 3-(trifluoromethyl)phenyl moiety with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. Its emergence as a side product during the synthesis of an anti-tuberculosis agent suggests the possibility of similar side reactions or metabolic pathways for the target compound [].

3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1)

  • Compound Description: This compound exhibits potent analgesic effects, particularly in reducing tactile allodynia in a mouse model of chronic constriction injury, a model of neuropathic pain [, ]. It also displays antioxidant properties and does not appear to negatively impact glucose utilization or lipid accumulation [].
  • Relevance: LPP1 shares the 3-(trifluoromethyl)phenyl group with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, highlighting this substructure's potential in influencing biological activity. The fact that LPP1 exhibits minimal cytotoxicity and does not interfere with glucose or lipid metabolism further suggests that incorporating the 3-(trifluoromethyl)phenyl moiety could be a promising strategy for developing novel analgesics [, ].

3-(3-(Trifluoromethyl)phenyl)-3-(2-hydroxy-5-methylphenyl)propanehydrazones (Series 6a-j)

  • Compound Description: This series of hydrazide-hydrazone derivatives demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesis involves the use of substituted chromen-2-one as a key intermediate [].
  • Relevance: These compounds share the 3-(trifluoromethyl)phenyl substructure with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. Their potent antibacterial activity underscores the potential of this moiety in medicinal chemistry, particularly for designing new antibacterial agents [].

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

  • Compound Description: This compound shows potent inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines [].
  • Relevance: Although lacking the propanone core, this compound highlights the potential of 4-chloro-3-(trifluoromethyl)phenyl moiety (a benzene ring with chloro and trifluoromethyl substituents) in inhibiting cancer cell proliferation. This observation emphasizes the potential of aromatic substitutions on the phenyl ring containing the trifluoromethyl group for anticancer drug development [].

3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide

  • Compound Description: This compound's crystal structure has been determined, revealing key structural features such as the dihedral angle between the cyclopropane and benzene rings and the torsion angles about the ethylene and amide bonds [].
  • Relevance: The structural similarity of this compound with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is evident in their shared 3-(trifluoromethyl)phenyl group. This shared feature suggests that the target compound might exhibit similar conformational preferences and intermolecular interactions, as observed in the crystal structure of the related compound [].

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: This compound exhibits potent anti-staphylococcal and anti-biofilm properties, effectively eradicating Staphylococcus aureus biofilms. It demonstrates a strong bactericidal effect against methicillin-resistant S. aureus (MRSA) [].
  • Relevance: MMV665807, like 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, possesses the 3-(trifluoromethyl)phenyl group. This shared structural feature highlights the potential of this moiety in developing novel antimicrobial agents, particularly against challenging infections like MRSA [].

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)ureas (Series 5a)

  • Compound Description: This series of o-amino-arylurea derivatives exhibits potent KDR kinase inhibitory activity. The optimization was based on biological screening and molecular modeling, leading to significantly enhanced activity compared to the initial hit compound [].
  • Relevance: This series of compounds, specifically compound 5a, shares the 4-chloro-3-(trifluoromethyl)phenyl moiety with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, highlighting the significance of this substructure in KDR kinase inhibition. This observation underscores the potential of exploring variations around this core structure for developing novel anticancer therapies targeting KDR kinase [].

3-Chloro-4-(2-chloro-quinolin-3-yl)-1-(2,4-dinitro/4-nitrophenylamino)azetidin-2-ones

  • Compound Description: This group of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives were synthesized and evaluated for their biological significance. They are synthesized from N-arylacetamides, 2-chloro-3-formyl quinolines, and 2,4-dinitro/4-nitro phenyl hydrazine reacted with chloroacetyl chloride and triethylamine [, ].
  • Relevance: While structurally diverse from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, this group of compounds exemplifies the exploration of heterocyclic structures incorporating a chlorine substituent, similar to the target compound. Although the specific biological activities of these compounds might differ from those of the target compound, their synthesis and evaluation highlight the importance of exploring diverse chemical space for discovering novel bioactive molecules [, ].

5-((Arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones (Series 12a-o)

  • Compound Description: This series of compounds acts as HIV-1 entry inhibitors by targeting the gp41 protein, effectively inhibiting both laboratory-adapted and primary HIV-1 strains. Their mechanism of action involves blocking HIV-1-mediated cell-cell fusion and disrupting the formation of the gp41 six-helix bundle [].
  • Relevance: These compounds share the 3-(trifluoromethyl)phenyl substructure with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. This shared feature, present in potent HIV-1 entry inhibitors, suggests its potential relevance in other biological contexts. The discovery of these inhibitors highlights the importance of exploring diverse chemical scaffolds incorporating the 3-(trifluoromethyl)phenyl moiety for developing novel antiviral therapies [].

S-3-(4-Acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)

  • Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) with tissue-selective androgenic and anabolic effects. Pharmacokinetic studies in rats have shown it to be rapidly absorbed, slowly cleared, and possess a moderate volume of distribution []. These properties make it a promising candidate for clinical development.
  • Relevance: While structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, S-4 incorporates a 4-nitro-3-trifluoromethyl-phenyl group, demonstrating the bioactivity of substituted phenyl rings containing the trifluoromethyl group. This highlights the potential of modifying the phenyl ring bearing the trifluoromethyl group to achieve desired pharmacological properties, such as tissue selectivity and favorable pharmacokinetic profiles [].

(2E)-1-(5-Chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one and (2E)-1-(Anthracen-9-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

  • Compound Description: These two compounds are chalcones whose crystal structures have been determined. The first chalcone exhibits simple hydrogen-bonded C(5) chains, while the second one shows three distinct conformers co-existing in the crystal, each forming hydrogen-bonded C(8) chains of two different types [].
  • Relevance: These chalcones, while structurally different from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, emphasize the structural diversity and potential of the chalcone scaffold. Their varying crystal packing arrangements, influenced by substituents on the aromatic rings, provide insights into the structure-property relationships of chalcone derivatives [].

l-1-Chloro-4-phenyl-3-toluene-p-sulphonamidobutan-2-one

  • Compound Description: This compound is a known chymotrypsin inhibitor, demonstrating selectivity towards the elongation step of bacterial protein biosynthesis without affecting the initiation step [].
  • Relevance: While structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, this compound highlights the biological relevance of molecules containing chlorine atoms and their potential as enzyme inhibitors. The specific inhibitory activity of this compound towards bacterial protein synthesis underscores the importance of exploring structurally diverse chlorine-containing compounds for developing novel antibacterial agents [].

2-[3-(Trifluoromethyl)phenyl]-4-R1-furo[3,2-b]pyrrole-5-carboxhydrazides

  • Compound Description: These compounds are a series of furo[3,2-b]pyrrole derivatives that have been studied for their reactivity under microwave irradiation. These studies aimed to develop efficient synthetic methods for accessing various heterocyclic compounds containing the furo[3,2-b]pyrrole scaffold [].
  • Relevance: These compounds share the 3-(trifluoromethyl)phenyl moiety with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. Although their core structures differ, their shared substructure suggests potential similarities in reactivity, particularly regarding the electronic and steric influence of the 3-(trifluoromethyl)phenyl group on chemical transformations [].

2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine (V)

  • Compound Description: This compound and its derivatives, including its N-oxide (VI), 1-carbonitrile (VII), and 5-amino derivative (VIII), were synthesized and characterized through their IR and NMR spectra. The study explored the reactivity of these compounds, particularly their involvement in 1,3-dipolar cycloaddition reactions to generate furo[3,2-c]pyrazolo[1,5-a]pyridine derivatives (X, XI) [].
  • Relevance: The structural similarity of this compound with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, specifically the presence of the 3-(trifluoromethyl)phenyl group, indicates a potential connection in their reactivity profiles. Although their core structures differ, their shared substructure suggests that insights gained from studying the reactivity of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine and its derivatives could potentially be applicable to the target compound, particularly concerning reactions involving or influenced by the 3-(trifluoromethyl)phenyl moiety [].

1-(1,3-Dithian-2-ylidene)propan-2-one (1f)

  • Compound Description: This odorless and stable crystalline compound serves as an efficient 1,3-propanedithiol equivalent in thioacetalization reactions with aldehydes and ketones, producing 1,3-dithiane derivatives in high yields [].
  • Relevance: While structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, 1-(1,3-dithian-2-ylidene)propan-2-one shares a similar carbon framework with the propan-2-one core. The presence of the 1,3-dithiane group in 1f instead of the chlorine and phenyl substituents in the target compound demonstrates the versatility of the propanone scaffold for accommodating various functional groups and serving as a versatile building block in organic synthesis [].

1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin1)

  • Compound Description: Torin1 is a potent and selective mammalian target of rapamycin (mTOR) inhibitor, demonstrating significant anticancer activity. Its development stemmed from the identification of a quinoline-based hit compound and involved a structure-activity relationship (SAR) optimization process. Torin1 effectively inhibits both mTORC1 and mTORC2 complexes and shows remarkable selectivity for mTOR over other kinases, including PI3K. It has shown efficacy in xenograft models and demonstrates good pharmacodynamic properties [, ].
  • Relevance: Despite structural differences from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, Torin1 incorporates a similar trifluoromethyl-substituted phenyl ring. This shared substructure suggests that incorporating aryl groups with a trifluoromethyl substituent could be a promising strategy for enhancing potency and selectivity in kinase inhibitors. The success of Torin1 as an anticancer agent highlights the importance of exploring diverse chemical scaffolds containing this substructure for developing new therapeutics targeting mTOR signaling [, ].

4-Substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones

  • Compound Description: This series of compounds was synthesized from 2-fluoro-3-trifluoromethyl-benzoic acid hydrazide through a multi-step process and characterized using 1H NMR. Preliminary bioassays indicated that some compounds within this series exhibit promising fungicidal activity against Colletotrichum lagenarium [].
  • Relevance: While structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, this series shares the 3-(trifluoromethyl)phenyl moiety, emphasizing the versatility of this group in constructing diverse chemical scaffolds. Their fungicidal activity suggests the potential of this substructure in developing novel agrochemicals or pharmaceuticals targeting fungal pathogens [].

5-(p-Bromophenyl)-3-phenyl-2-isoxazoline (B-m)

  • Compound Description: B-m is an isoxazoline derivative investigated for its potential as a SARS-CoV-2 inhibitor through molecular docking studies. These computational analyses predicted favorable interactions with the target protein, suggesting its potential as an antiviral agent [].
  • Relevance: While lacking the propanone core, this compound and 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one share a halogen-substituted phenyl ring. The presence of a bromine atom in B-m instead of the chlorine atom in the target compound highlights the potential for exploring halogen variations on the phenyl ring for modulating biological activity. The identification of B-m as a potential SARS-CoV-2 inhibitor underscores the importance of investigating halogen-containing heterocycles for antiviral drug development [].

Methyl (E,Z)-α-(methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]ethylidene}amino)oxymethyl]benzeneacetate and (E,E)‐α‐(Methoxyimino)‐2‐[({1‐[3‐(trifluoromethyl)phenyl]ethylidene}amino)oxymethyl]benzeneacetic acid

  • Compound Description: These compounds are structural isomers, differing in the configuration of the C=N double bond. They are metabolites of the fungicide trifloxystrobin (TFS) and their crystal structures have been elucidated [, ].
  • Relevance: Both compounds share the 3-(trifluoromethyl)phenyl substructure with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. Their identification as fungicide metabolites suggests that incorporating this substructure into novel molecules could lead to compounds with fungicidal properties [, ].

4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

  • Compound Description: This compound and its monohydrate form are the subject of patent literature describing their production methods and potential pharmaceutical applications [, ].
  • Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl moiety with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. The presence of this specific group in a patented compound with potential pharmaceutical applications suggests its broader relevance in medicinal chemistry and warrants further investigation into its biological activity and potential therapeutic applications [, ].

2-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}thiazolidin-4-one

  • Compound Description: The crystal structure of this compound, synthesized from a [(Z)-1-phenylethylidene]amine derivative and mercaptoacetic acid, has been determined. The structure reveals intramolecular C—H⋯S and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯N interactions [].
  • Relevance: This compound, although structurally distinct, shares the 3-(trifluoromethyl)phenyl substructure with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. Its presence in a compound with a well-defined crystal structure containing specific hydrogen-bonding patterns highlights the potential of this moiety to influence molecular conformation and intermolecular interactions, which are crucial for biological activity [].

9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)

  • Compound Description: Torin2, a derivative of the mTOR inhibitor Torin1, boasts enhanced potency (EC50: 0.25 nM), selectivity (800-fold over PI3K), metabolic stability, and oral bioavailability compared to its predecessor [].
  • Relevance: Although structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, Torin2 incorporates a 3-(trifluoromethyl)phenyl group. This common substructure suggests the potential importance of this group in influencing the biological activity and pharmacokinetic properties of small molecules. The improvements observed in Torin2 compared to Torin1 highlight the potential of optimizing around the 3-(trifluoromethyl)phenyl moiety for developing more drug-like mTOR inhibitors [].

4-(4-Chloro-3-(trifluoromethyl)phenyl)pyridine

  • Compound Description: This compound has been implicated in cases of acute Parkinson's syndrome, highlighting its potential neurotoxicity. Clinical reports describe patients presenting with Parkinsonian symptoms following exposure to this compound [].
  • Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl moiety with 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one. The neurotoxic effects observed with this compound underscore the importance of assessing the potential toxicity of compounds containing the 4-chloro-3-(trifluoromethyl)phenyl group, especially those intended for pharmaceutical applications [].

6-Substituted-3-(5-chloro-3-phenyl-1H-indole-2yl)-3,4-dihydro-4-substituted-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones

  • Compound Description: These compounds are benzoxazinone derivatives synthesized from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide and chalcones. Their pharmacological activities, including anti-inflammatory and analgesic effects, have been evaluated [, ].
  • Relevance: While structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, this series of compounds emphasizes the importance of exploring diverse chemical scaffolds incorporating heterocyclic rings and chlorine substituents for discovering novel bioactive molecules. Although the specific mechanisms of action and biological targets of these compounds might differ from those of the target compound, their synthesis and evaluation contribute to the broader understanding of structure-activity relationships in medicinal chemistry [, ].

3-(2-Chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3-CPDP)

  • Compound Description: 3-CPDP is a new organic nonlinear optical material that has been successfully crystallized from CCl4. The crystal structure belongs to the triclinic system with the P1 space group. It exhibits optical transparency in the visible region, a high melting point (154 °C), and significant nonlinear optical properties, including nonlinear absorption and excited-state absorption [].
  • Relevance: While structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, 3-CPDP shares the presence of a chlorine atom and a trifluoromethyl group on the phenyl ring. This structural similarity suggests the potential of the target compound and its derivatives for nonlinear optical applications. The presence of the chalcone moiety in 3-CPDP further suggests that exploring variations in the chalcone scaffold, including substitutions on the phenyl rings, could lead to the discovery of new materials with tailored nonlinear optical properties [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is a potent and orally bioavailable GlyT1 inhibitor, designed as a structurally distinct backup compound to a previously identified inhibitor. This compound exhibits a favorable pharmacokinetic profile and can effectively increase cerebrospinal fluid (CSF) glycine concentrations in rats, making it a promising candidate for further development as a therapeutic agent [].
  • Relevance: Although structurally distinct from 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, 7n incorporates a trifluoromethoxy group on the phenyl ring, highlighting the significance of trifluoromethyl-containing substituents in designing potent and bioavailable GlyT1 inhibitors. While the specific binding mode and interactions with GlyT1 might differ between these two compounds, the presence of the trifluoromethoxy group in 7n suggests that exploring fluorine-containing substituents on the phenyl ring in the target compound could be a viable strategy for modulating its biological activity and pharmacokinetic properties [].

Properties

CAS Number

139297-83-9

Product Name

1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

Molecular Formula

C10H8ClF3O

Molecular Weight

236.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.